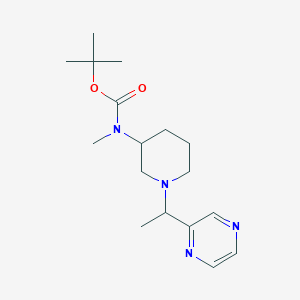

tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate

CAS No.: 1289386-41-9

Cat. No.: VC5855411

Molecular Formula: C17H28N4O2

Molecular Weight: 320.437

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289386-41-9 |

|---|---|

| Molecular Formula | C17H28N4O2 |

| Molecular Weight | 320.437 |

| IUPAC Name | tert-butyl N-methyl-N-[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C17H28N4O2/c1-13(15-11-18-8-9-19-15)21-10-6-7-14(12-21)20(5)16(22)23-17(2,3)4/h8-9,11,13-14H,6-7,10,12H2,1-5H3 |

| Standard InChI Key | DDVGNJVIPXZJAC-UHFFFAOYSA-N |

| SMILES | CC(C1=NC=CN=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 1-(1-(pyrazin-2-yl)ethyl) side chain. The pyrazine moiety introduces aromaticity and potential for π-stacking interactions, while the tert-butyl group enhances stability and solubility during synthesis .

Key Functional Groups

-

Carbamate (Boc) Group: A tert-butyl carbamate acts as a protecting group for the piperidine nitrogen, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .

-

Pyrazine Ring: Contributes to planar aromatic interactions, critical for binding to hydrophobic pockets in target proteins.

-

Piperidine Core: Facilitates hydrogen bonding via the secondary amine, enhancing solubility and bioactivity .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves alkylation of a piperidine derivative followed by carbamate formation. A general pathway is as follows:

-

Piperidine Core Activation: A 3-aminopiperidine derivative is treated with tert-butyl chloroformate to form a carbamate intermediate .

-

Alkylation: The intermediate undergoes alkylation with 1-(pyrazin-2-yl)ethyl bromide or a similar electrophile under basic conditions (e.g., DIPEA) .

Example Reaction

In a reported synthesis, tert-butyl (3-methylpiperidin-3-yl)carbamate was reacted with paraformaldehyde and sodium triacetoxyborohydride to introduce a methyl group, followed by alkylation with a pyrazine-containing electrophile .

Optimization and Yield

-

Catalyst Selection: Reactions often employ HATU or EDC as coupling agents to improve efficiency .

-

Purification: Flash chromatography (e.g., dichloromethane/methanol gradients) is used to isolate the product, yielding 50–82% purity .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

This compound is pivotal in constructing kinase inhibitors and immunomodulators due to its versatility in modifying aromatic and aliphatic regions. For instance:

-

Kinase Inhibition: The pyrazine moiety mimics ATP-binding motifs, enabling interaction with kinase active sites.

-

TLR7/8 Antagonists: Derivatives of this compound have been explored in modulating Toll-like receptors (TLRs) to treat autoimmune diseases .

Biological Activity

While direct bioactivity data is limited, analogs with similar structures demonstrate:

-

High Binding Affinity: Pyrazine-containing compounds often exhibit nanomolar to micromolar IC₅₀ values in kinase assays.

-

Selectivity: Structural modifications (e.g., substituents on the pyrazine ring) enhance specificity for target proteins.

Analytical Characterization

Spectroscopic Data

Comparison with Related Compounds

Structural Homologs

| Compound | CAS No. | Key Differences | Applications |

|---|---|---|---|

| tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate | 1289386-45-3 | Pyridine instead of pyrazine | Kinase inhibitors, TLR antagonists |

| tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 | Absence of ethyl-pyrazine side chain | Peptide synthesis intermediates |

| tert-Butyl (3-methylpiperidin-3-yl)carbamate | 169750-96-3 | Quaternary carbon at piperidine C3 | Alkylation reagents |

Functional Analogues

-

Pyridine Derivatives: Lower molecular weight (e.g., 305.422 g/mol vs. 320.437 g/mol) but similar synthetic utility.

-

Non-Carbamate Piperidines: Lack the Boc protecting group, reducing stability during multi-step syntheses .

| Hazard | Risk Level | Precautions |

|---|---|---|

| Eye Irritation | Moderate | Wear protective goggles, gloves |

| Skin Irritation | Low | Avoid prolonged contact |

| Respiratory Effects | Low | Use in well-ventilated areas |

Recent Research and Patents

Immunomodulatory Applications

A 2017 patent (WO2017106607A1) highlights derivatives of this compound as TLR7/8 antagonists, demonstrating potential in treating autoimmune diseases like lupus .

Emerging Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume